2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
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Overview
Description
“2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1256360-49-2 . It has a molecular weight of 351.96 . The compound is typically stored in an inert atmosphere, under -20C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14BBrF3NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(15,16)17)18-9(14)6-7/h5-6H,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in an inert atmosphere, under -20C .Scientific Research Applications
Bifunctional Building Block for Combinatorial Chemistry : This compound has been identified as a new, unexpected bifunctional building block in combinatorial chemistry. Its structure and chemical reactivity, compared to its regioisomer, have been extensively studied, revealing differences in the orientation of the dioxaborolane ring and bond angles, which impact its chemical reactivity and stability (Sopková-de Oliveira Santos et al., 2003).
Boric Acid Ester Intermediates : Related compounds, acting as boric acid ester intermediates with benzene rings, have been synthesized and structurally characterized. These compounds' molecular structures were further analyzed using density functional theory (DFT), revealing insights into their physicochemical properties (Huang et al., 2021).
Fluorescence Emission in Nanoparticles : It has been used in the synthesis of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These nanoparticles exhibit bright fluorescence emission with quantum yields as high as 84%, which can be tuned to longer wavelengths (Fischer et al., 2013).
Crystal Structure and Vibrational Properties Studies : The crystal structure and vibrational properties of related compounds have been studied, providing insights into their spectroscopic and structural characteristics (Wu et al., 2021).
Catalytic Enantioselective Borane Reduction : It has been involved in studies related to the catalytic enantioselective borane reduction of benzyl oximes, highlighting its potential in the synthesis of chiral compounds (Huang et al., 2011).
Dimerization Product Formation in Suzuki–Miyaura Borylation Reactions : This compound has been used in the pharmaceutical industry for the synthesis of active agents via palladium-catalyzed Suzuki–Miyaura borylation reactions. It has shown potential in forming dimerization products useful in cancer and anti-TB agents (Sanghavi et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrF3NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(15,16)17)18-9(14)6-7/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGBHHFGMHWDAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682370 |
Source
|
Record name | 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-49-2 |
Source
|
Record name | 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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